4-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol
Description
This compound features a pyrazole core substituted with a methyl group at position 1, a phenyl ring at position 3, and a hydroxyl group at position 3. The 4-position is occupied by an (E)-configured iminomethyl group linked to a (2,4-dichlorophenyl)methoxy moiety. Its molecular formula is C₁₈H₁₄Cl₂N₃O₂, with a calculated molecular weight of 388.23 g/mol.
Properties
IUPAC Name |
4-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-2-methyl-5-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-23-18(24)15(17(22-23)12-5-3-2-4-6-12)10-21-25-11-13-7-8-14(19)9-16(13)20/h2-10,22H,11H2,1H3/b21-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBKSMLEJMDTLZ-UFFVCSGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)C2=CC=CC=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=C(N1)C2=CC=CC=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol typically involves multiple steps. One common method starts with the preparation of 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde, which can be synthesized through the condensation of 1,3-diketones with arylhydrazines . The resulting aldehyde is then reacted with O-(2,4-dichlorobenzyl)hydroxylamine under appropriate conditions to form the oxime derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The oxime group can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
4-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Antifungal Activity: The target compound shares structural motifs with miconazole (imidazole core, dichlorophenyl groups), a known antifungal agent. However, the pyrazole core and imino group in the target may alter binding to fungal cytochrome P450 enzymes compared to miconazole’s imidazole ring. Terconazole (), a triazole antifungal, highlights the importance of halogenated aryl groups and heterocyclic nitrogen positioning for potency.
Imino vs.
Synthetic Routes :
- describes cyclization of pyrazol-5-ols using K₂CO₃/DMF, a method applicable to the target compound.
- Lawesson’s reagent (used in for thione formation) could modify the target’s hydroxyl group to a thiol, altering solubility and reactivity.
Physicochemical Properties :
Biological Activity
The compound 4-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- Molecular Formula : C16H15Cl2N3O2
- Molecular Weight : 360.21 g/mol
- CAS Number : 477868-26-1
Biological Activity Overview
Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The specific compound discussed here exhibits significant potential in these areas.
1. Anti-inflammatory Activity
Research has shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines. For instance, studies indicate that compounds similar to the one can reduce tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels significantly:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone (Standard) | 76% at 1 µM | 86% at 1 µM |
| Pyrazole Derivative | 61–85% at 10 µM | 76–93% at 10 µM |
These results suggest that the compound could be a viable candidate for treating inflammatory conditions .
2. Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various bacterial strains. A study found that similar pyrazole derivatives exhibited significant activity against Escherichia coli and Staphylococcus aureus. The following table summarizes the effectiveness of related compounds:
| Bacterial Strain | Pyrazole Compound Activity | Standard Drug Activity |
|---|---|---|
| E. coli | Moderate | High |
| S. aureus | High | Moderate |
| Pseudomonas aeruginosa | Low | High |
These findings indicate that modifications to the pyrazole structure can enhance antimicrobial efficacy .
3. Neuroprotective Effects
The neuroprotective potential of pyrazole derivatives has been explored in models of neuroinflammation. For example, studies on related compounds demonstrated their ability to mitigate lipopolysaccharide (LPS)-induced inflammation in microglial cells:
| Parameter | Control Group (LPS) | Pyrazole Derivative (Treatment) |
|---|---|---|
| Nitric Oxide Production (µM) | High | Significantly Reduced |
| Pro-inflammatory Cytokines | Elevated | Significantly Inhibited |
This suggests that the compound may have therapeutic potential in neurodegenerative diseases characterized by inflammation .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The structure allows it to bind effectively to enzymes or receptors involved in inflammatory pathways, potentially inhibiting their activity or modulating their function.
Case Studies
Several studies have highlighted the therapeutic potential of pyrazole derivatives:
- Anti-inflammatory Study : A recent investigation into a series of pyrazole compounds showed promising anti-inflammatory effects comparable to established treatments like dexamethasone.
- Antimicrobial Research : Another study focused on novel pyrazole derivatives demonstrated effective inhibition against multidrug-resistant bacterial strains.
- Neuroprotection in Animal Models : Animal studies indicated that certain pyrazole derivatives could protect against neurotoxicity induced by MPTP, a neurotoxin used to model Parkinson's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
